molecular formula C11H14BrN3O B12815362 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B12815362
M. Wt: 284.15 g/mol
InChI Key: GHRXKHFJBGZQMK-UHFFFAOYSA-N
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Description

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone is an organic compound with the molecular formula C11H14BrN3O It is a derivative of piperazine and pyridine, featuring a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of 4-bromopyridine with piperazine under specific conditions. One common method includes the use of copper(I) iodide as a catalyst and piperidine as a base at elevated temperatures (around 100°C) for an extended period (approximately 72 hours) . Another method involves the use of 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and sodium t-butoxide in toluene at 90°C for 17 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: A closely related compound with a similar structure but different positioning of the bromine atom.

    1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone: Another similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

1-[4-(4-bromopyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-8-10(12)2-3-13-11/h2-3,8H,4-7H2,1H3

InChI Key

GHRXKHFJBGZQMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br

Origin of Product

United States

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